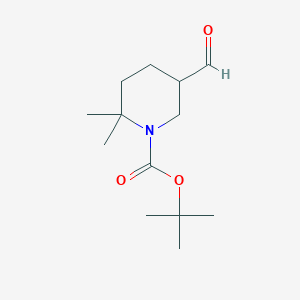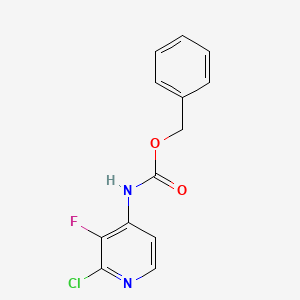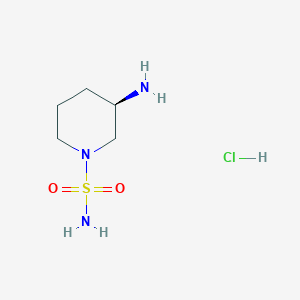
2-Propylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylaniline hydrochloride is an organic compound with the molecular formula C9H13N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a propyl group at the second position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Propylaniline hydrochloride can be synthesized through several methods. One common method involves the reduction of 2-nitropropylbenzene using hydrogen gas in the presence of a palladium catalyst. The resulting 2-propylaniline is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-nitropropylbenzene. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the reduction process .
化学反応の分析
Types of Reactions: 2-Propylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
2-Propylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-propylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular processes .
類似化合物との比較
- 2-Isopropylaniline
- 4-Ethylaniline
- 2-Ethylaniline
- 4-Isopropylaniline
- 2-tert-Butylaniline
Comparison: 2-Propylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, such as 2-isopropylaniline and 4-ethylaniline, this compound exhibits different reactivity and solubility characteristics, making it suitable for specific applications in chemical synthesis and industrial processes .
特性
分子式 |
C9H14ClN |
|---|---|
分子量 |
171.67 g/mol |
IUPAC名 |
2-propylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h3-4,6-7H,2,5,10H2,1H3;1H |
InChIキー |
HMAYPLARXCUUON-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC=C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)



![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)

![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)

![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)



